molecular formula C9H14ClNOS B3000370 (2R,4R)-2-Thiophen-2-yloxan-4-amine;hydrochloride CAS No. 1909294-99-0

(2R,4R)-2-Thiophen-2-yloxan-4-amine;hydrochloride

Cat. No. B3000370
CAS RN: 1909294-99-0
M. Wt: 219.73
InChI Key: PYOGIEWQYLQFTP-SCLLHFNJSA-N
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Description

(2R,4R)-2-Thiophen-2-yloxan-4-amine;hydrochloride, also known as TPOXX, is an antiviral drug that is used to treat smallpox infections. It was approved by the US Food and Drug Administration (FDA) in 2018 for the treatment of smallpox. This drug is considered to be effective against both the variola major and variola minor strains of the smallpox virus.

Scientific Research Applications

  • Photoinitiators for Polymerization : Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, related to the thiophene structure, have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes. These novel photoinitiators exhibit higher polymerization efficiencies compared to commercial systems and are effective in overcoming oxygen inhibition, as reported by Zhang et al. (2015).

  • Synthesis of Novel Compounds : The synthesis of novel compounds like 3-[(4-Chloro-phenyl)oxiranyl]thiophen-2-yl-propanone and their reactions with various nucleophiles for potential antiviral applications have been studied. This research explores the chemical reactions of thiophene derivatives for medical applications, as detailed by Sayed and Ali (2007).

  • Generation of Diverse Compounds : 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a thiophene derivative, has been used to generate a structurally diverse library of compounds through alkylation and ring closure reactions, highlighting the versatility of thiophene structures in synthesis, as shown by Roman (2013).

  • Optoelectronic Device Synthesis : N,N-Diarylthiophen-2-amine units, closely related to the chemical structure , are significant for synthesizing optoelectronic devices. A specific compound, N,N-bis (4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine, was synthesized for this purpose, as described by Chmovzh and Rakitin (2021).

  • Antimicrobial Activity : Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which incorporate thiophene structures, have been synthesized and evaluated for their antimicrobial activity. This study highlights the potential biological applications of thiophene derivatives, as explored by Arora et al. (2013).

  • Synthesis of Quinoxaline Derivatives : The base-catalyzed condensation reaction involving thiophenyl thiazole and quinoxaline derivatives demonstrates the chemical versatility of thiophene compounds in synthesizing novel chemical structures, as investigated by Kathrotiya and Naliapara (2015).

properties

IUPAC Name

(2R,4R)-2-thiophen-2-yloxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS.ClH/c10-7-3-4-11-8(6-7)9-2-1-5-12-9;/h1-2,5,7-8H,3-4,6,10H2;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOGIEWQYLQFTP-SCLLHFNJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1N)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](C[C@@H]1N)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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